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molecular formula C9H8ClF3O B8389248 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanol

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanol

Cat. No. B8389248
M. Wt: 224.61 g/mol
InChI Key: RGXXQPQTXLHIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853215B2

Procedure details

To a stirred solution at −10° C. of 3-chloro-5-(trifluoromethyl)benzaldehyde (Reference Example 31, 1.15 g, 5.51 mmol) in THF (20.0 mL) was added dropwise methyl magnesium bromide (2.30 mL, 3.0 M in ethyl ether, 6.90 mmol). After the addition was complete, the reaction mixture was stirred for an additional 1.5 h, then the reaction was quenched with saturated ammonium hydrochloride (30.0 mL), and the mixture was warmed to room temperature. The reaction mixture was diluted with ethyl acetate, washed with water, and saturated sodium chloride, dried (Na2SO4), filtered and concentrated under reduced pressure to provide 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanol (1.17 g, 94%) as a pale yellow oil, which was used without further purification or characterization.
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1)[CH:5]=[O:6].[CH3:14][Mg]Br>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]([OH:6])[CH3:14])[CH:7]=[C:8]([C:10]([F:11])([F:12])[F:13])[CH:9]=1

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
ClC=1C=C(C=O)C=C(C1)C(F)(F)F
Name
Quantity
2.3 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for an additional 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with saturated ammonium hydrochloride (30.0 mL)
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water, and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)C(F)(F)F)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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